

An In-Depth Technical Guide to the Spectroscopic Data of Zeorin

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Compound of Interest

Compound Name: Zeorin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Zeorin**, a pentacyclic triterpenoid of the hopane series. The information presented is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this natural product. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols, where available, are provided.

Chemical Structure of Zeorin

Zeorin, with the molecular formula $C_{30}H_{52}O_2$, is chemically designated as hopane-6 α ,22-diol. Its structure consists of a five-ring hopane skeleton with hydroxyl groups positioned at C-6 and C-22.

Molecular Formula: $C_{30}H_{52}O_2$ Molar Mass: 444.72 g/mol CAS Number: 22570-53-2

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Zeorin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ^1H and ^{13}C NMR data for **Zeorin** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Zeorin**

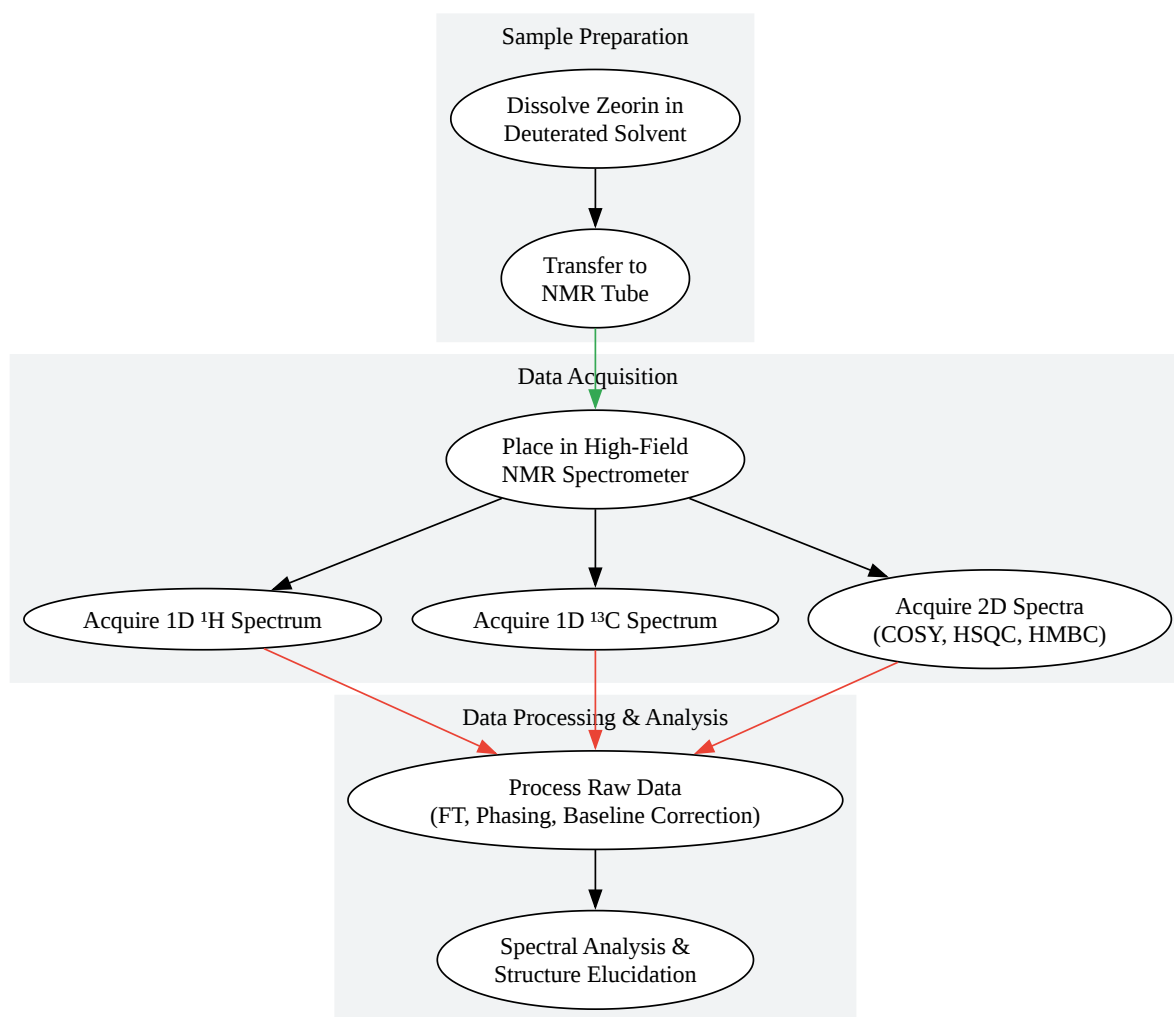
Position	Chemical Shift (δ , ppm)
H-6 β	3.89 (ddd, J = 10.7, 10.5, 4.0 Hz)
Other proton signals were not explicitly detailed in the readily available literature.	

Table 2: ^{13}C NMR Spectroscopic Data for **Zeorin**

Position	Chemical Shift (δ , ppm)
C-6	69.5
A complete list of ^{13}C chemical shifts was not available in the searched literature.	

While a specific detailed protocol for **Zeorin** was not found in the immediate search, a general procedure for acquiring NMR spectra of triterpenoids is as follows:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD) in a 5 mm NMR tube.
- **Instrument:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used for data acquisition.
- **^1H NMR:** Standard pulse sequences are used to acquire the proton spectrum.
- **^{13}C NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.
- **2D NMR:** Experiments such as COSY, HSQC, and HMBC are often performed to establish connectivity and aid in the complete assignment of proton and carbon signals.



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Infrared (IR) Spectroscopy

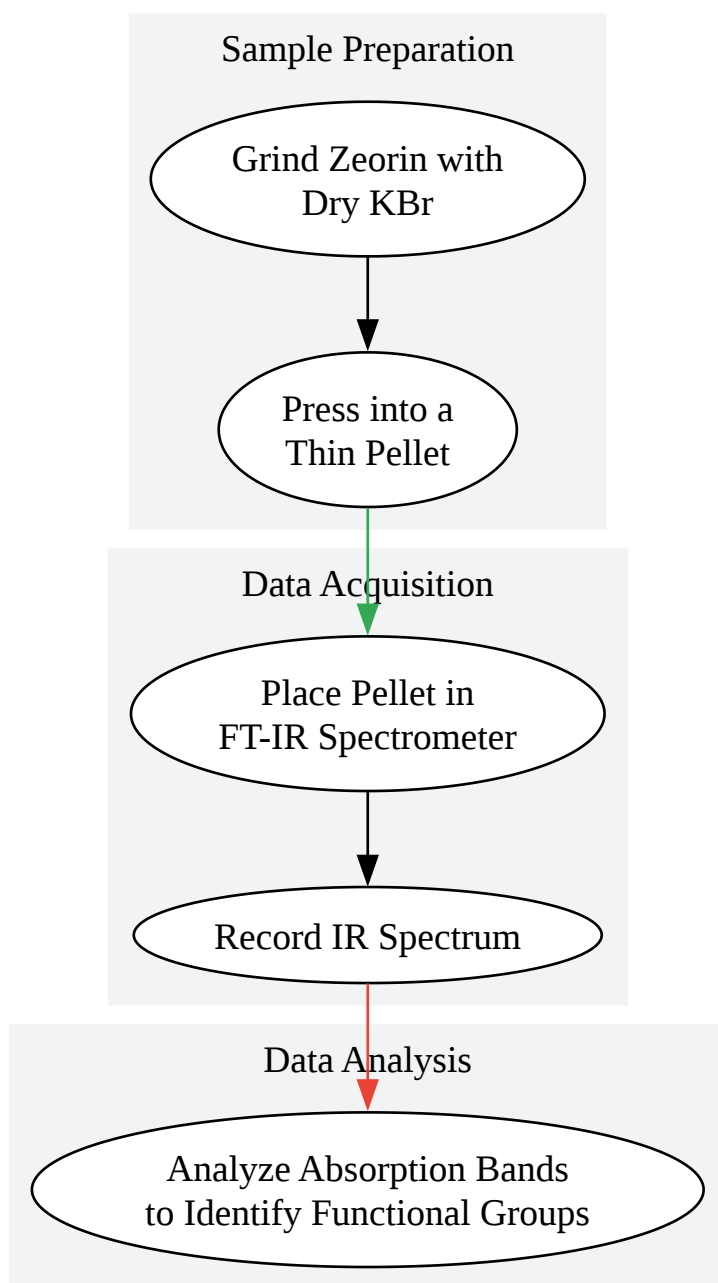
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Zeorin**

Wavenumber (cm ⁻¹)	Assignment
3385	O-H stretching (hydroxyl groups)
2945	C-H stretching (aliphatic)
1382	C-H bending
1159	C-O stretching
1040, 1024	C-O stretching
947	O-H bending

A common method for obtaining the IR spectrum of a solid sample like **Zeorin** is the KBr pellet method:

- **Sample Preparation:** A small amount of the sample is finely ground with dry potassium bromide (KBr).
- **Pellet Formation:** The mixture is pressed under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.



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Mass Spectrometry (MS)

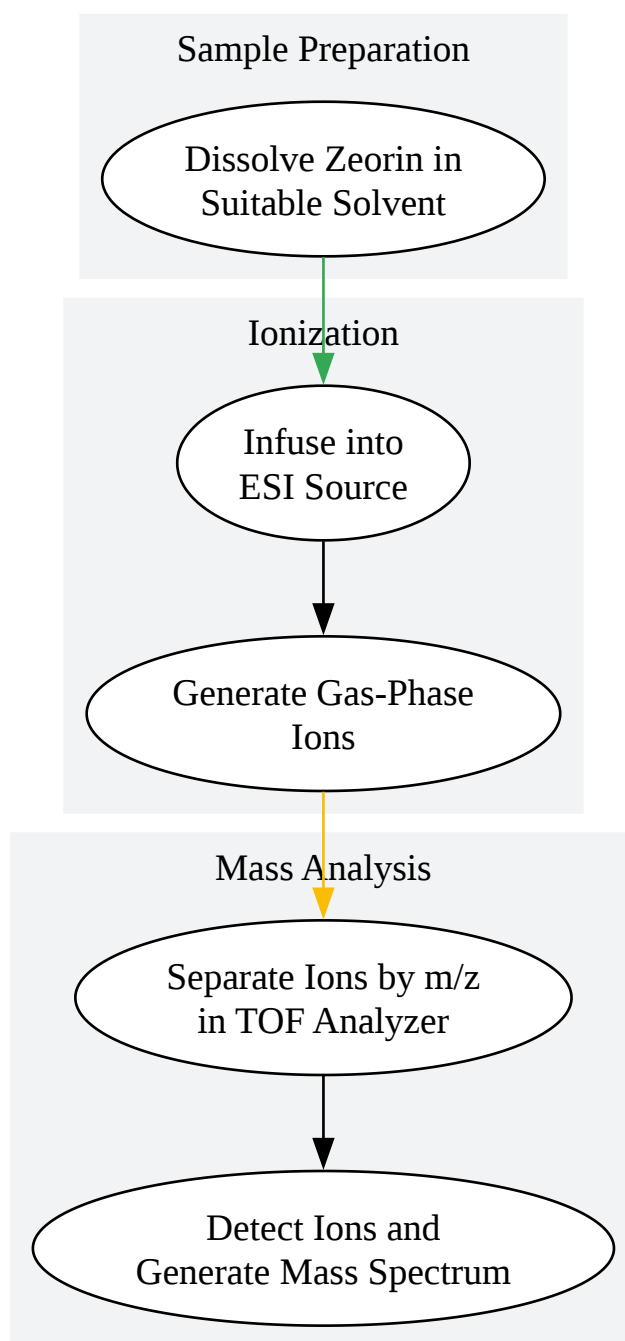
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for **Zeorin**

Ion	m/z
[M+H] ⁺	445.3992
Detailed fragmentation data was not available in the searched literature.	

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a common technique for the analysis of natural products like **Zeorin**.

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Infusion:** The solution is infused into the ESI source of the mass spectrometer.
- **Ionization:** A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- **Analysis:** The ions are accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.



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This guide provides a foundational set of spectroscopic data for **Zeorin**. For more in-depth structural elucidation, the use of advanced 2D NMR techniques is highly recommended. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data interpretation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com